Didodecylbenzenesulphonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

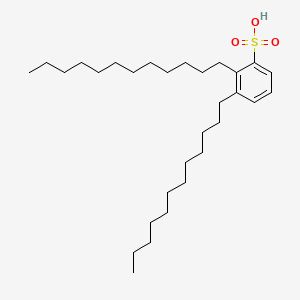

Didodecylbenzenesulphonic acid is a chemical compound known for its surfactant properties. It is widely used in various industrial applications, particularly in the production of detergents and emulsifiers. The compound consists of a benzene ring substituted with two dodecyl (C12H25) groups and a sulfonic acid group, which imparts its surfactant characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of didodecylbenzenesulphonic acid typically involves the sulfonation of didodecylbenzene. This process is carried out by reacting didodecylbenzene with sulfuric acid or oleum under controlled temperatures. The reaction specifics, such as temperature, reactant ratio, and time, are crucial for determining the quality and yield of the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar sulfonation process. Advanced techniques are employed to optimize parameters such as temperature and reactant ratios to enhance efficiency and reduce by-product formation .

Chemical Reactions Analysis

Types of Reactions

Didodecylbenzenesulphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

Substitution: The benzene ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for sulfonation, reducing agents like hydrogen for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific reactant ratios to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonates, and substituted benzene compounds .

Scientific Research Applications

Didodecylbenzenesulphonic acid has a wide range of scientific research applications:

Chemistry: It is used as a surfactant in various chemical reactions to enhance the mixing of immiscible substances.

Medicine: It is used in the formulation of pharmaceutical products due to its surfactant properties.

Industry: This compound is a key ingredient in the production of detergents, emulsifiers, and wetting agents.

Mechanism of Action

The mechanism of action of didodecylbenzenesulphonic acid is primarily based on its surfactant properties. The long-chain alkyl groups attached to the benzene ring reduce surface tension, allowing the compound to enhance the mixing of water with oils and fats. This property is crucial for its effectiveness in detergents and emulsifiers .

Comparison with Similar Compounds

Similar Compounds

Dodecylbenzenesulfonic acid: Similar in structure but with only one dodecyl group.

Linear alkylbenzene sulfonates: A class of compounds with varying alkyl chain lengths attached to the benzene ring.

Uniqueness

Didodecylbenzenesulphonic acid is unique due to the presence of two dodecyl groups, which enhance its surfactant properties compared to similar compounds with only one alkyl group. This structural difference allows for better performance in applications requiring strong surfactant action .

Biological Activity

Didodecylbenzenesulphonic acid (DDBSA), a member of the alkylbenzene sulfonate family, is a compound with various industrial applications, particularly in detergents and surfactants. This article explores its biological activity, including toxicity, metabolic pathways, and potential effects on human health and the environment.

- Chemical Formula : C₁₈H₃₀O₃S

- Molecular Weight : 326.49 g/mol

- CAS Number : 27176-87-0

DDBSA is characterized by a long hydrophobic dodecyl chain attached to a benzene ring with a sulfonic acid group, which imparts surfactant properties.

Acute Toxicity

The acute toxicity of DDBSA has been assessed in various studies. The oral LD50 in rats is reported to be approximately 650 mg/kg body weight, indicating moderate toxicity. No significant gross abnormalities were observed during autopsy following acute exposure .

Skin and Eye Irritation

DDBSA exhibits irritant properties upon dermal contact. In studies involving guinea pigs, a 5% solution was noted to cause slight irritation to the skin and eyes . Chronic exposure may lead to dryness and dermatitis.

Reproductive and Developmental Toxicity

In reproductive toxicity studies conducted on rats, DDBSA was administered at varying doses (0, 100, 200, and 400 mg/kg bw/day). The highest dose resulted in adverse effects such as soft feces and squamous cell hyperplasia in the stomach. The No Observed Adverse Effect Level (NOAEL) for reproductive toxicity was determined to be 400 mg/kg bw/day .

Metabolic Pathways

DDBSA undergoes partial absorption in the gastrointestinal tract, with approximately 30% uptake observed in dietary administration studies. The primary route of excretion is via urine, with residues detected in various tissues over time .

Environmental Impact

DDBSA is classified as biodegradable but poses risks to aquatic life due to its surfactant properties. It has been shown to affect fish and invertebrates adversely at certain concentrations . The estimated half-life for indirect photolysis in the atmosphere is about 7.8 hours .

Case Studies

Several case studies have highlighted the biological activity of DDBSA:

- Case Study 1 : A study on the effects of DDBSA on aquatic organisms revealed significant toxicity at concentrations above 10 mg/L, leading to increased mortality in fish species.

- Case Study 2 : Research involving dermal exposure in occupational settings indicated that workers handling DDBSA experienced skin irritation and respiratory issues when exposed to aerosolized forms of the compound.

Summary of Biological Effects

| Effect | Observation |

|---|---|

| Acute Oral Toxicity | LD50 = 650 mg/kg bw |

| Skin Irritation | Slight irritation observed |

| Eye Irritation | Mild irritation with a 5% solution |

| Reproductive Toxicity | NOAEL = 400 mg/kg bw; adverse effects at higher doses |

| Environmental Toxicity | Significant impact on aquatic life |

Properties

CAS No. |

958796-00-4 |

|---|---|

Molecular Formula |

C30H54O3S |

Molecular Weight |

494.8 g/mol |

IUPAC Name |

2,3-didodecylbenzenesulfonic acid |

InChI |

InChI=1S/C30H54O3S/c1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(34(31,32)33)29(28)26-22-20-18-16-14-12-10-8-6-4-2/h23,25,27H,3-22,24,26H2,1-2H3,(H,31,32,33) |

InChI Key |

IRXPXBIZOBAGTM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)O)CCCCCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.